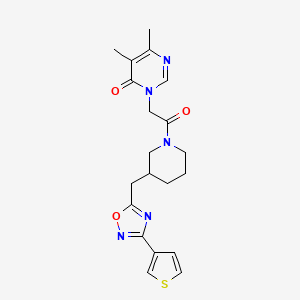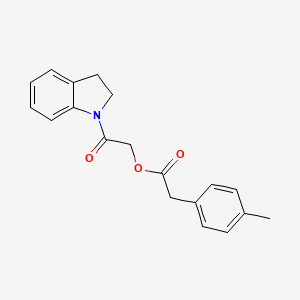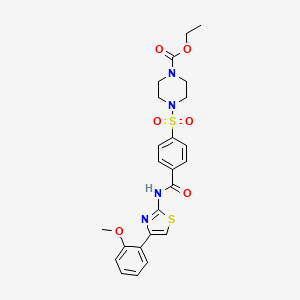
2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of 2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
The compound 2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly synthesized or characterized in the provided papers, related acetamide derivatives have been synthesized and studied for their properties and potential as anti-inflammatory drugs and other biological activities.
Synthesis Analysis
The synthesis of related indole acetamide derivatives involves the reaction of aminophenyl compounds with various carboxylic acids or anhydrides in the presence of coupling agents such as TBTU and bases like lutidine in dry dichloromethane (DCM) . For example, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved with good yield using this method . Similar synthetic strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to incorporate the 2-chloro-6-fluorophenyl and furan-2-carbonyl substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as MS, FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, as well as elemental analysis . X-ray diffraction analysis provides detailed three-dimensional structural information, which is crucial for understanding the molecular conformation and crystal packing . Theoretical calculations, such as density functional theory (DFT), are used to optimize the geometry and analyze the vibrational modes of the molecules .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from studies of their electronic structures. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic charge transfer within the molecule, which is indicative of its potential reactivity . Intermolecular interactions, such as hydrogen bonding and halogen-π interactions, play a significant role in the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the compound's polarity, solubility, and intermolecular interactions . The crystal packing and stability can be investigated through Hirshfeld surface analysis and energy frameworks, which provide a visual representation of the intermolecular forces at play within the crystal lattice . Atom in molecule (AIM) calculations can validate different intramolecular interactions, which are essential for understanding the compound's properties .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-16-3-1-4-17(23)15(16)12-20(26)24-14-7-6-13-8-9-25(18(13)11-14)21(27)19-5-2-10-28-19/h1-7,10-11H,8-9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPALUYBKBJUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

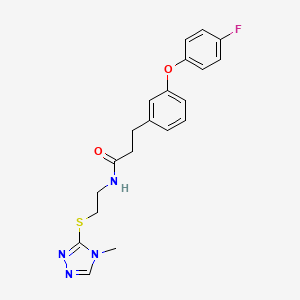

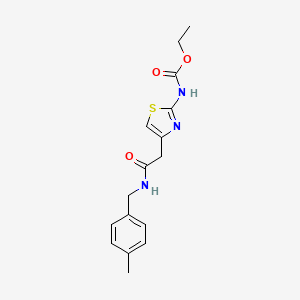

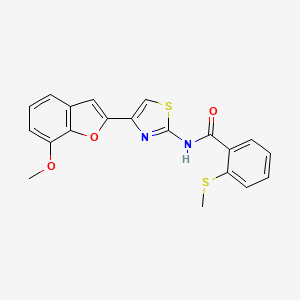
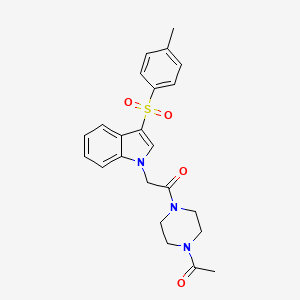
![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)
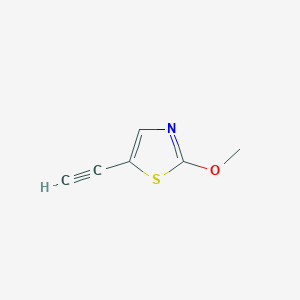
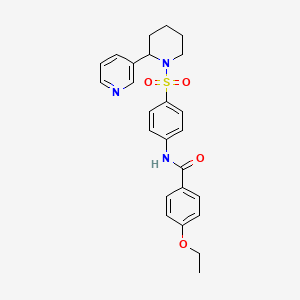
![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)
